2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate
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Overview
Description
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate typically involves the reaction of 5-methyl-1,2-oxazole-3-amine with 4-(dimethylamino)benzoic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole or benzoate derivatives.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate is unique due to its specific combination of the oxazole and benzoate moieties. This combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
774556-28-4 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H17N3O4/c1-10-8-13(17-22-10)16-14(19)9-21-15(20)11-4-6-12(7-5-11)18(2)3/h4-8H,9H2,1-3H3,(H,16,17,19) |
InChI Key |
RFQHVOABUKBPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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